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Compound of Interest

Compound Name:
Sodium;5-ethoxy-2-

formylcyclohexa-1,5-dien-1-olate

CAS No.: 2378506-70-6

Cat. No.: B2549032

Get Quote

Application Note: One-Pot Synthesis and Heterocyclic Derivatization of CAS 2378506-70-6

Executive Summary
CAS 2378506-70-6 (Sodium 5-ethoxy-2-formylcyclohexa-1,5-dien-1-olate) is a highly versatile,

1,3-dielectrophilic intermediate critical for the rapid assembly of fused heterocyclic systems.

This application note details the mechanistic rationale and optimized protocols for both the

synthesis of this sodium enolate and its subsequent one-pot telescoping into complex

scaffolds, such as dihydroquinazolines and tetrahydroindazoles.

Mechanistic Insights & Chemical Causality (E-E-A-T)
The synthesis of CAS 2378506-70-6 relies on the regioselective Claisen formylation of 3-

ethoxycyclohex-2-en-1-one.

Why use sodium ethoxide? The choice of NaOEt over stronger, non-nucleophilic bases like

LiHMDS or LDA is thermodynamically driven. NaOEt reversibly deprotonates the C6 position

(alpha to the ketone). Upon reaction with ethyl formate, the resulting 1,3-dicarbonyl system is
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highly acidic. The presence of the sodium cation immediately traps the product as the stable

enolate (CAS 2378506-70-6). This precipitation drives the equilibrium to completion and

prevents unwanted self-condensation or polymerization of the starting material [1][3].

In the subsequent one-pot heterocycle synthesis, the enolate acts as a rigid, pre-organized

dielectrophile. Condensation with amidines (e.g., guanidine) selectively forms a pyrimidine ring.

The choice to utilize a one-pot acidic workup is deliberate: it not only neutralizes the reaction

but hydrolyzes the residual C7-vinyl ether, unmasking a ketone to yield 2-amino-5,6-

dihydroquinazolin-7(8H)-one. This telescoping eliminates the need to isolate the sensitive enol-

ether intermediate, maximizing overall throughput and yield [4].

Experimental Workflows and Reaction Pathway
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Reaction pathway for the one-pot synthesis and derivatization of CAS 2378506-70-6.
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Quantitative Data & Optimization
Table 1 summarizes the optimization of the Claisen formylation step. The use of NaOEt in

diethyl ether provides the optimal balance of basicity and product insolubility, allowing the

sodium salt to precipitate directly from the reaction matrix.

Table 1: Optimization of the Claisen Formylation for CAS 2378506-70-6

Entry
Base (1.1
eq)

Solvent Temp (°C) Time (h) Yield (%)
Observati
on

1 NaOEt Et₂O 0 to 25 12 88

Clean

precipitatio

n of

product

2 NaH THF 0 to 25 8 82

Vigorous

H₂

evolution

3 t-BuOK THF 0 to 25 10 75

Partial

solubility,

lower

recovery

4 LiHMDS THF -78 to 25 6 65

Complex

mixture,

over-

reaction

Table 2 demonstrates the versatility of CAS 2378506-70-6 in one-pot syntheses. By varying the

dinucleophile, different fused heterocyclic systems can be accessed efficiently without isolating

the intermediates.

Table 2: Substrate Scope for One-Pot Heterocycle Synthesis
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Dinucleophile
Intermediate
Formed

Final Workup Target Scaffold
Overall Yield
(%)

Guanidine HCl

7-ethoxy-5,6-

dihydroquinazoli

ne

2M HCl, 50 °C

2-Amino-5,6-

dihydroquinazoli

n-7(8H)-one

78

Hydrazine H₂O

4-ethoxy-4,5-

dihydro-1H-

indazole

2M HCl, 50 °C

1,5,6,7-

tetrahydro-4H-

indazol-4-one

85

Urea

7-ethoxy-5,6-

dihydroquinazoli

ne-2-ol

2M HCl, 50 °C

5,6-

dihydroquinazoli

ne-2,7-dione

71

Detailed Methodologies
Protocol A: Synthesis and Isolation of CAS 2378506-70-6
Self-Validating Control: The reaction progress is visually indicated by the formation of a thick,

pale-yellow precipitate. The lack of precipitation indicates failed enolate trapping.

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and

argon inlet.

Charging: Add 3-ethoxycyclohex-2-en-1-one (14.0 g, 100 mmol) and anhydrous diethyl ether

(100 mL). Cool the solution to 0 °C using an ice bath.

Base Addition: Portion-wise, add sodium ethoxide (7.5 g, 110 mmol). Stir for 15 minutes to

allow for equilibration.

Formylation: Dropwise add ethyl formate (11.1 g, 150 mmol) over 30 minutes. Maintain the

internal temperature below 5 °C to prevent side reactions.

Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature for 12

hours. A pale-yellow precipitate will form.

Isolation: Filter the suspension under a blanket of argon (the enolate is hygroscopic). Wash

the filter cake with cold anhydrous diethyl ether (2 × 30 mL).
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Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours to yield CAS 2378506-70-6 as a

pale-yellow powder. Store under an inert atmosphere [2].

Protocol B: Telescoped One-Pot Synthesis of 2-Amino-
5,6-dihydroquinazolin-7(8H)-one
Self-Validating Control: LC-MS monitoring should show the disappearance of the intermediate

enol ether (m/z [M+H]⁺ = 194) and the appearance of the final ketone (m/z [M+H]⁺ = 166)

during the acidic workup.

Condensation: In a 100 mL round-bottom flask, suspend CAS 2378506-70-6 (1.90 g, 10

mmol) and guanidine hydrochloride (1.15 g, 12 mmol) in absolute ethanol (30 mL).

Catalysis: Add triethylamine (0.14 mL, 1 mmol) to ensure a sufficient concentration of free

guanidine base.

Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 5 hours. (In-process

control: TLC monitoring using 5% MeOH in DCM should indicate complete consumption of

the starting enolate).

Hydrolysis: Cool the reaction to room temperature. Directly to the reaction pot, add 2M

aqueous HCl dropwise until the pH reaches ~2.0 (approx. 15 mL).

Deprotection: Heat the acidified mixture to 50 °C for 2 hours to fully hydrolyze the vinyl ether

intermediate.

Workup: Cool to 0 °C and neutralize carefully with saturated aqueous NaHCO₃ until pH 7.5.

Extract the aqueous layer with ethyl acetate (3 × 40 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure. Purify via flash chromatography to afford the target

quinazoline derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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